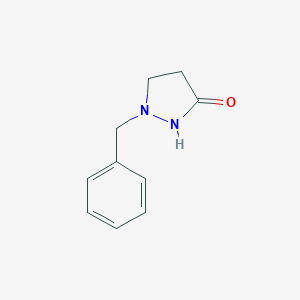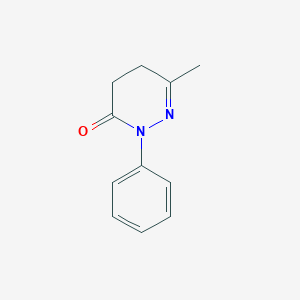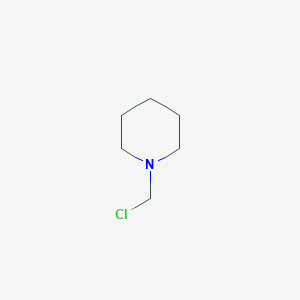
N-CHLOROMETHYL PIPERIDINE
Übersicht
Beschreibung
N-Chloromethylpiperidine is an organic compound with the molecular formula C6H12ClN It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom N-Chloromethylpiperidine is characterized by the presence of a chloromethyl group attached to the nitrogen atom of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Chloromethylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction typically occurs under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of N-Chloromethylpiperidine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-Chloromethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form N-formylpiperidine or other oxidized products.
Reduction Reactions: Reduction of N-Chloromethylpiperidine can yield N-methylpiperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
- Substitution reactions yield various N-substituted piperidine derivatives.
- Oxidation reactions produce N-formylpiperidine and related compounds.
- Reduction reactions result in N-methylpiperidine and similar derivatives.
Wissenschaftliche Forschungsanwendungen
N-Chloromethylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: N-Chloromethylpiperidine derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
N-Chloromethylpiperidine can be compared with other piperidine derivatives, such as:
N-Methylpiperidine: Lacks the chloromethyl group and is less reactive in substitution reactions.
N-Formylpiperidine: Contains a formyl group instead of a chloromethyl group, leading to different reactivity and applications.
Piperidine: The parent compound, which is less reactive and serves as a precursor for various derivatives.
Uniqueness: The presence of the chloromethyl group in N-Chloromethylpiperidine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo substitution reactions with a wide range of nucleophiles distinguishes it from other piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
- N-Methylpiperidine
- N-Formylpiperidine
- Piperidine
Eigenschaften
IUPAC Name |
1-(chloromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-6-8-4-2-1-3-5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKSYJVWNUSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474979 | |
| Record name | N-chloromethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16158-88-6 | |
| Record name | N-chloromethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(Chloromethyl)piperidine participate in the aminomethylation of N-Hydroxyphthalimide?
A1: N-(Chloromethyl)piperidine acts as an aminomethylating reagent in the reaction with the silver salt of N-Hydroxyphthalimide (specifically, 3-hydroxy-3,4-dihydro-1H-2,3-benzoxazine-1,4-dione) []. The reaction leads to the formation of 3-(piperidin-1-ylmethyl)-3,4-dihydro-1H-2,3-benzoxazine-1,4-dione (compound 6c in the paper) []. This suggests that N-(Chloromethyl)piperidine can act as a source of a piperidin-1-ylmethyl group, which gets incorporated into the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)


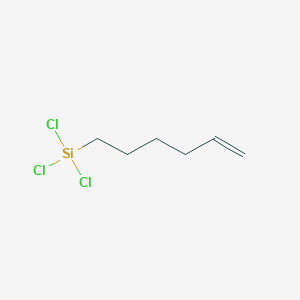



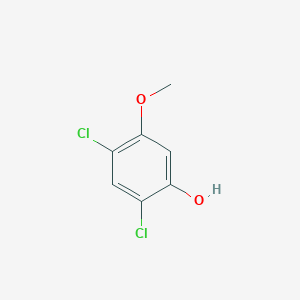

![4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B102185.png)
